

An In-depth Technical Guide to the Physical Properties of Diphenyliodonium Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenyliodonium bromide*

Cat. No.: B072381

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyliodonium bromide (DPB), an organic salt belonging to the diaryliodonium class of compounds, has garnered significant interest within the scientific community. Its utility as a versatile reagent in organic synthesis, particularly as a photoinitiator and an arylating agent, has been well-documented.^[1] This technical guide provides a comprehensive overview of the physical properties of **diphenyliodonium bromide**, supported by experimental protocols and mechanistic insights, to assist researchers and professionals in its effective application.

Core Physical and Chemical Properties

Diphenyliodonium bromide is a white to light yellow crystalline solid.^{[2][3][4]} It is classified as a hazardous substance and should be handled with appropriate safety precautions.^{[5][6]} The compound is stable under normal conditions but is sensitive to light and moisture.^{[5][6][7]}

Quantitative Data Summary

A compilation of the key physical and chemical properties of **diphenyliodonium bromide** is presented in Table 1 for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	$C_{12}H_{10}BrI$	[8][9][10][11]
Molecular Weight	361.02 g/mol	[8][9][10][11]
CAS Number	1483-73-4	[2][3][4][7][8][9][10][11][12]
Appearance	White to light yellow to light orange powder/crystalline solid	[2][3][4]
Melting Point	188 °C (decomposes)	[2][3][4][13]
208 °C	[8][10]	
222.5-227.5 °C (literature)	[7]	
Boiling Point	Not applicable (decomposes)	
Solubility	Soluble in water	[5][6]
Purity	≥95%, >98.0% (HPLC)	[2][3][4][9]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **diphenyliodonium bromide**. The following provides an overview of its spectral properties.

- 1H NMR: The proton NMR spectrum of **diphenyliodonium bromide** would be expected to show signals in the aromatic region, corresponding to the ten protons of the two phenyl rings.
- ^{13}C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the phenyl rings.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings, as well as C-C stretching vibrations within the rings.
- UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule.

Links to view the spectra are available through SpectraBase.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Experimental Protocols

Detailed and reliable experimental procedures are paramount for the synthesis and characterization of **diphenyliodonium bromide**.

Synthesis of Diphenyliodonium Bromide

A common method for the synthesis of diaryliodonium salts involves the reaction of an iodoarene with another arene in the presence of an oxidizing agent and a strong acid, followed by anion exchange.

Materials:

- Iodobenzene
- Benzene
- Oxone (Potassium peroxyomonosulfate)
- Concentrated Sulfuric Acid
- Potassium Bromide (KBr)
- Acetonitrile
- Diethyl ether
- Water

Procedure:

- To a stirred mixture of iodobenzene (1 mmol) and benzene (1.1-3 mmol) in acetonitrile (2 mL), add Oxone (1 mmol).
- Carefully add concentrated sulfuric acid (400–800 μ L) to the mixture.
- Stir the reaction mixture overnight at room temperature.

- Add a solution of potassium bromide (2 mmol) in water (10 mL).
- If a solid precipitate forms, filter the mixture. If an oily residue forms, remove the acetonitrile under reduced pressure.
- To the residue, add diethyl ether (10 mL) and stir the suspension for 10 minutes.
- Collect the precipitated **diphenyliodonium bromide** by filtration.
- Wash the solid product with water (15 mL) and then with diethyl ether (15 mL).
- Dry the product under vacuum.

Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically lower and broaden the melting point range.

Materials:

- **Diphenyliodonium bromide** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Thermometer

Procedure:

- Finely powder a small amount of the **diphenyliodonium bromide** sample.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

- Then, decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has melted (the end of the melting range).

Determination of Solubility

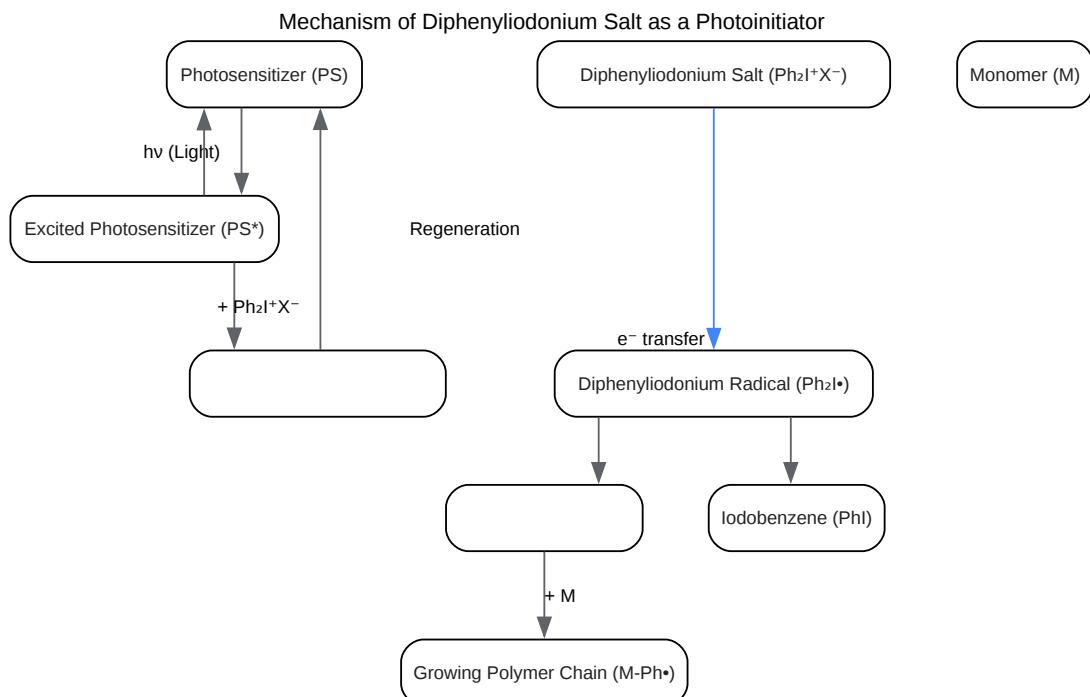
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Materials:

- **Diphenyliodonium bromide**
- Various solvents (e.g., water, ethanol, acetone, dichloromethane)
- Test tubes
- Vortex mixer or magnetic stirrer
- Balance

Procedure:

- Add a known mass (e.g., 10 mg) of **diphenyliodonium bromide** to a test tube.
- Add a small volume (e.g., 1 mL) of the chosen solvent to the test tube.
- Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a set period.
- Visually observe if the solid has completely dissolved.
- If the solid dissolves, add another known mass of the solute and repeat the process until the solid no longer dissolves, indicating a saturated solution.

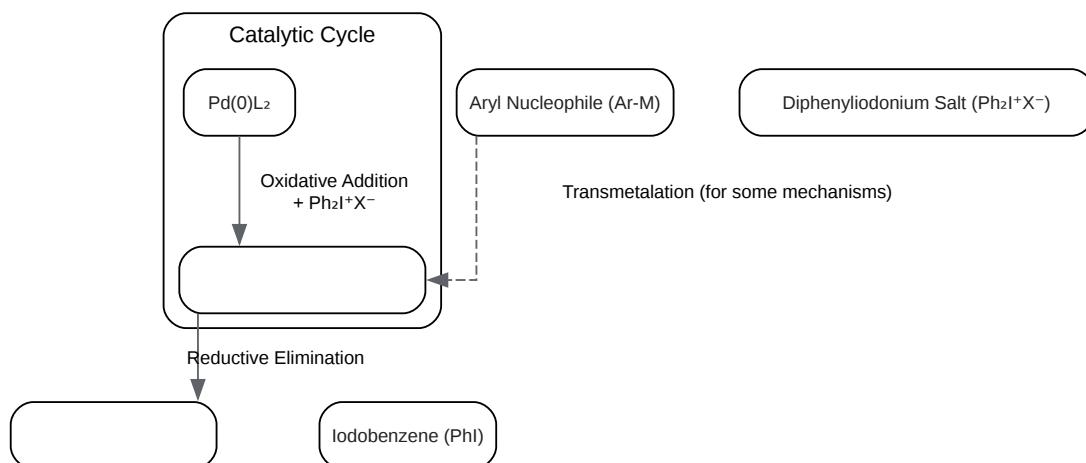

- If the solid does not dissolve, incrementally add more solvent until it does, or determine that it is insoluble in that solvent.
- Qualitatively record the solubility as soluble, sparingly soluble, or insoluble. For quantitative analysis, carefully measure the mass of dissolved solute in a known volume of solvent.

Signaling Pathways and Mechanisms of Action

Diphenyliodonium bromide and related salts are known to participate in several important chemical transformations, primarily as photoinitiators and arylating agents.

Photoinitiator in Radical Polymerization

In the presence of a photosensitizer, diphenyliodonium salts can initiate radical polymerization upon exposure to light. The general mechanism involves the excited photosensitizer transferring an electron to the iodonium salt, which then fragments to generate a phenyl radical that initiates the polymerization chain reaction.


[Click to download full resolution via product page](#)

Caption: Photoinitiation mechanism of diphenyliodonium salts.

Arylating Agent in Cross-Coupling Reactions

Diphenyliodonium salts are effective electrophilic arylating reagents in transition metal-catalyzed cross-coupling reactions. In a typical palladium-catalyzed cycle, the diaryliodonium salt undergoes oxidative addition to a low-valent palladium complex, followed by reductive elimination to form the C-C or C-heteroatom bond.

Palladium-Catalyzed Arylation using Diphenyliodonium Salt

[Click to download full resolution via product page](#)

Caption: Palladium-catalyzed arylation cycle.

Conclusion

Diphenyliodonium bromide is a valuable compound with a range of applications in chemical research and development. This guide has provided a detailed overview of its physical properties, including quantitative data, spectral information, and experimental protocols for its synthesis and characterization. The elucidation of its mechanistic pathways as a photoinitiator and arylating agent further enhances its utility for researchers, scientists, and drug development professionals. A thorough understanding of these properties is essential for the safe and effective use of this versatile reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diphenyliodonium bromide | 1483-73-4 [sigmaaldrich.com]
- 2. Diphenyliodonium chloride | C12H10ClI | CID 73870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diphenyliodonium Bromide | 1483-73-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates - RSC Advances (RSC Publishing)
DOI:10.1039/C7RA05978G [pubs.rsc.org]
- 9. DIPHENYLIODONIUM BROMIDE(1483-73-4) MS [m.chemicalbook.com]
- 10. Diphenyliodonium bromide | 1483-73-4 | FD60679 | Biosynth [biosynth.com]
- 11. scbt.com [scbt.com]
- 12. vitaia.pl [vitaia.pl]
- 13. Diphenyliodonium Bromide | 1483-73-4 | TCI AMERICA [tcichemicals.com]
- 14. spectrabase.com [spectrabase.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Diphenyliodonium Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072381#physical-properties-of-diphenyliodonium-bromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com